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Compound of Interest

Compound Name: 4-Amino-2-methylnicotinaldehyde
Cat. No.: B13103329
Get Quote
\ J

Audience: Researchers, Medicinal Chemists, and Process Development Scientists.[1] Topic: 4-
Amino-2-methylnicotinaldehyde (CAS: 1060809-70-2) Focus: Synthesis, Stability, and
Application in Friedlander Annulation.

Executive Summary & Chemical Identity[2][3]

4-Amino-2-methylnicotinaldehyde (also known as 4-amino-2-methylpyridine-3-carbaldehyde)
is a highly specialized heterocyclic building block. Its structural uniqueness lies in the ortho-
disposition of the amino (-NHz) and formyl (-CHO) groups on a pyridine ring. This "ortho-
aminoformyl” motif is a privileged scaffold in medicinal chemistry, serving as the obligate
precursor for the synthesis of 1,6-naphthyridines via Friedlander-type condensation.
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Property Detail

IUPAC Name 4-Amino-2-methylpyridine-3-carbaldehyde
CAS Number 1060809-70-2

Molecular Formula C7HsN20

Molecular Weight 136.15 g/mol

) ) Ortho-amino aldehyde (Amphoteric, highly
Key Functionality five)
reactive

Precursor for 1,6-Naphthyridine Kinase

Primary Application o
Inhibitors (FGFR4, Akt)

Stability Profile: The "Self-Condensation™ Trap

The most critical technical insight for handling this molecule is its inherent instability. Unlike
simple aromatic aldehydes, 4-amino-2-methylnicotinaldehyde possesses both a nucleophile
(amine) and an electrophile (aldehyde) in close proximity.

Intrinsic Instability Mechanisms

o Oligomerization: In solution, especially at high concentrations or acidic pH, the molecule
undergoes intermolecular Schiff base formation, leading to oligomers or polymers.

o Oxidation: The electron-rich pyridine ring, activated by the amino group, is susceptible to air
oxidation, particularly at the formyl group (converting to the carboxylic acid) or the ring
nitrogens (N-oxide formation).

e Hygroscopicity: The molecule readily absorbs moisture, which accelerates hydrolytic
degradation pathways.

Storage & Handling Protocol[1][4]

e Temperature: Store at 2—-8°C (short term) or -20°C (long term).

o Atmosphere: Strictly under Argon or Nitrogen.
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o State: Solid form is significantly more stable than solution. If solution storage is necessary,
use anhydrous DMSO or DMF and freeze.

« Purification: If the compound darkens (sign of polymerization), repurify via flash
chromatography (DCM/MeOH) immediately before use.

Synthesis Methodologies

Two primary routes exist for accessing this scaffold. The choice depends on available
precursors and scale.

Method A: Vilsmeier-Haack Formylation (Direct
Functionalization)

This method utilizes the electron-donating power of the amino group to activate the pyridine
ring at the C3 position.

Precursor: 4-Amino-2-methylpyridine (or its N-acetyl protected analog to prevent
formamidine formation).

Reagents: POCIs, DMF (Vilsmeier Reagent).[2]

Mechanism: Electrophilic aromatic substitution followed by hydrolysis.

Critical Step: Careful hydrolysis of the intermediate iminium salt is required to release the
free aldehyde without hydrolyzing the pyridine ring.

Method B: Oxidation of 4-Amino-2-methylpyridin-3-yl
methanol

A milder approach that avoids harsh acidic conditions of Vilsmeier-Haack.
e Precursor: 4-Amino-2-methylpyridin-3-yl methanol.
» Reagents: MnO:2 (activated) in CHCIs or DCM.

o Conditions: Reflux or ambient temperature stirring.
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» Advantage: Chemoselective for the alcohol; preserves the amino group.

Reactivity Landscape: The Friedlander
Annulation[6][7]

The definitive value of 4-amino-2-methylnicotinaldehyde is its role in the Friedlander
Synthesis. This reaction condenses the amino-aldehyde with a ketone (containing an a-
methylene group) to form a 1,6-naphthyridine ring system.

Reaction Mechanism

The reaction proceeds via a two-step cascade:

 Intermolecular Aldol Condensation: The a-methylene of the ketone attacks the aldehyde of
the pyridine.

 Intramolecular Cyclodehydration: The amino group attacks the ketone carbonyl, followed by
water elimination to aromatize the new ring.

Visualization of the Pathway

4-Amino-2-methyl- Base/Acid Cat.
i i + Ketone
nicotinaldehyde \ 20 H20
Aldol Intermediate (Cyclization) > Cyclic Imine Aromatization 1,6-Naphthyridine
/ (C-C Bond Formed) (Hemiaminal) Product
Ketone
(R-CH2-C(=0)-R)

Click to download full resolution via product page

Caption: Logical flow of the Friedl&nder annulation converting the pyridine precursor into the
bicyclic 1,6-naphthyridine scaffold.

Experimental Protocol: Green Synthesis of 1,6-
Naphthyridines

Objective: Synthesis of a substituted 1,6-naphthyridine using a modern, environmentally benign
protocol (Choline Hydroxide catalyzed).
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Reagents

e Substrate: 4-Amino-2-methylnicotinaldehyde (1.0 equiv)
e Coupling Partner: Acetophenone or cyclic ketone (1.0 equiv)
e Catalyst: Choline Hydroxide (ChOH) (45 wt% in water, 10 mol%)

e Solvent: Water (or solvent-free)

Step-by-Step Methodology

e Charge: In a round-bottom flask, add 4-amino-2-methylnicotinaldehyde (1.0 mmol) and
the ketone (1.0 mmol).

o Catalyst Addition: Add 10 mol% Choline Hydroxide solution. If the mixture is too viscous, add
1-2 mL of deionized water.

e Reaction: Stir vigorously at 50°C for 4—-6 hours. Monitor via TLC (EtOAc/Hexane) for the
disappearance of the aldehyde.

o Workup:
o Cool the mixture to room temperature.
o The product often precipitates as a solid. Filter and wash with cold water/ethanol.
o If oil forms, extract with Ethyl Acetate (3x), dry over Na=SOa4, and concentrate.

 Purification: Recrystallize from Ethanol or purify via silica gel chromatography (Gradient: O-
5% MeOH in DCM).

Why this works: The choline hydroxide acts as a dual catalyst/solvent, promoting the initial
aldol condensation via base catalysis while solubilizing the reactants in the aqueous phase.

Applications in Drug Development[1][8][9][10]

The 1,6-naphthyridine scaffold derived from this intermediate is a bioisostere of quinoline and
isoquinoline, offering unique hydrogen-bonding vectors for kinase binding pockets.
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Target Class Therapeutic Area Mechanism of Action

The naphthyridine nitrogen
acts as a hinge binder in the
ATP pocket of Fibroblast

Growth Factor Receptor 4.

FGFR4 Inhibitors Oncology (HCC)

Inhibits the PI3K/Akt/mTOR
Akt Kinase Oncology pathway; the scaffold provides
rigidity and metabolic stability.

Structurally related to

Vonoprazan intermediates;
P-CABs Gastroenterology used in exploring novel

Potassium-Competitive Acid

Blockers.

References

e BenchChem. (2025).[3] 4-Amino-2-methylnicotinaldehyde Structure and Properties.
Retrieved from

» National Institutes of Health (NIH). (2025). Mild synthesis of fused polycyclic 1,6-
naphthyridin-4-amines. PubMed Central. Retrieved from

o ChemicalBook. (2025). 4-Amino-2-methylnicotinaldehyde CAS 1060809-70-2 Data.
Retrieved from

o MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution in Quinazoline Synthesis.
Molecules. Retrieved from

o Organic Reactions. (2025). The Friedlander Synthesis of Quinolines. Retrieved from

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2026 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Friedl_nder_Synthesis_of_Naphthyridine_Derivatives.pdf
https://www.benchchem.com/product/b13103329/docs?utm_src=pdf-body#technical-guide-reactivity-stability-profile-of-4-amino-2-methylnicotinaldehyde
https://www.benchchem.com/product/b13103329/docs?utm_src=pdf-body#technical-guide-reactivity-stability-profile-of-4-amino-2-methylnicotinaldehyde
https://www.benchchem.com/product/b13103329?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13103329?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Sources

1. pdf.benchchem.com [pdf.benchchem.com]

2. Vilsmeier-Haack Reaction [organic-chemistry.org]

3. benchchem.com [benchchem.com]

 To cite this document: BenchChem. [Technical Guide: Reactivity & Stability Profile of 4-
Amino-2-methylnicotinaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13103329/docs#technical-guide-reactivity-stability-
profile-of-4-amino-2-methylnicotinaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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Contact our Ph.D. Support Team for a compatibility check
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